3-Hydroxy Citalopram Oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

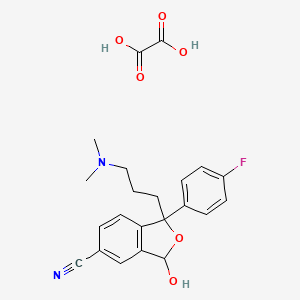

3-Hydroxy Citalopram Oxalate is a chemical compound that is commonly used as an antidepressant medication. It is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI), and it works by increasing the levels of serotonin in the brain .

Synthesis Analysis

The synthesis of this compound involves several steps. The construction of the 1,2,4‐trisubstituted Aromatic Component and the construction of Citalopram by Alkylation of 1‐ (4‐fluorophenyl)‐1,3‐dihydroisobenzofuran‐5‐carbonitrile (31) are some of the key steps involved . During process optimization of Escitalopram oxalate, novel impurities were observed, which were isolated and characterized, and the proposed structure was confirmed by chemical synthesis .

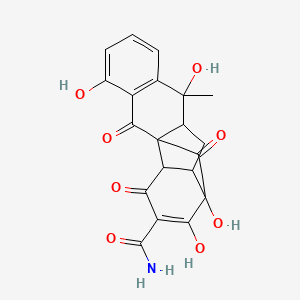

Molecular Structure Analysis

The molecular formula of this compound is C22H23FN2O6 . The molecular weight is 430.4 g/mol . The compound has a complex structure with several functional groups, including a dimethylamino group, a fluorophenyl group, a hydroxy group, and an oxalic acid group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 430.4 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 6 . The exact mass is 430.15401462 g/mol, and the monoisotopic mass is also 430.15401462 g/mol . The topological polar surface area is 131 Ų .

Aplicaciones Científicas De Investigación

Environmental Impact and Aquatic Toxicology

- Waterborne Citalopram Effects: A study by Kellner et al. (2016) examined the effects of citalopram, a drug acting by inhibiting serotonin re-uptake, on fish behavior. It's noted for its lipophilic nature and presence in sewage and surface waters. The study revealed significant behavioral changes in fish exposed to citalopram, indicating ecological consequences and questioning its environmental safety (Kellner et al., 2016).

Water Treatment and Transformation Products

- Fate in Water Treatment: Hörsing et al. (2012) investigated the fate of citalopram using advanced water treatment technologies like O3 and ClO2 oxidation, UV irradiation, and Fenton oxidation. The study identified transformation products of citalopram, providing insights into its environmental fate and possible impact on water quality (Hörsing et al., 2012).

Analytical Methodology

- Potentiometric Membrane Sensor: Research by Faridbod et al. (2020) developed a PVC membrane sensor for citalopram determination. This sensor showed potential for quality control analysis in pharmaceutical formulations and urine, highlighting its utility in drug analysis and monitoring (Faridbod et al., 2020).

Thermal Degradation Studies

- Thermal Degradation Mechanism: Pinto et al. (2018) analyzed the thermal degradation of citalopram and its isomer, providing insights into their stability and decomposition pathways. This study aids in understanding the physical and chemical stability of these compounds (Pinto et al., 2018).

Photodegradation Analysis

- Sunlight-Induced Degradation: A study by Kwon and Armbrust (2005) focused on the degradation of citalopram under simulated sunlight, revealing its stability in various solutions and potential environmental implications (Kwon & Armbrust, 2005).

PharmacoMRI in Neuroscience

- Neuroimaging Studies: McKie et al. (2005) used pharmacoMRI to study the effects of citalopram on brain areas implicated in depression, contributing to our understanding of its neuropharmacological impact (McKie et al., 2005).

Mecanismo De Acción

Target of Action

3-Hydroxy Citalopram Oxalate, also known as Citalopram Related Compound B, is a derivative of Citalopram . Citalopram and its S-isomer, Escitalopram, are selective serotonin reuptake inhibitors (SSRIs) that primarily target the serotonin transporter (SERT) . They are used to restore serotonergic function in the treatment of depression and anxiety .

Mode of Action

The compound interacts with its target, the serotonin transporter, by inhibiting the reuptake of serotonin (5-HT) in the central nervous system (CNS) . This inhibition results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . The downstream effects of this enhancement include mood elevation and reduction of anxiety .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Citalopram and Escitalopram . These compounds are rapidly absorbed after oral administration, reaching maximum plasma concentrations in approximately 3–4 hours . They exhibit linear and dose-proportional pharmacokinetics in the 10–30 mg/day dose range . The elimination half-life of these compounds is about 27–33 hours, consistent with once-daily administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This enhancement can lead to mood elevation and reduction of anxiety, which are the desired therapeutic effects in the treatment of depression and anxiety disorders .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of this compound . For instance, thermal degradation studies have shown that Citalopram and Escitalopram undergo decomposition at certain temperatures . Therefore, the storage and handling conditions of the compound can significantly impact its stability and effectiveness .

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDRARVFULFXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332724-03-4 |

Source

|

| Record name | 1332724-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)

![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)